molecular formula C12H22O2 B12648483 Cyclohexyl 4-methylvalerate CAS No. 71662-20-9

Cyclohexyl 4-methylvalerate

Cat. No.: B12648483
CAS No.: 71662-20-9
M. Wt: 198.30 g/mol
InChI Key: RVFXIBIYHVOHKF-UHFFFAOYSA-N
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Description

Cyclohexyl 4-methylvalerate is an organic ester formed by the condensation of 4-methylvaleric acid (4-methylpentanoic acid) and cyclohexanol. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.27 g/mol (calculated from structural analogs in and ). The compound features a branched aliphatic chain (4-methylvalerate) and a bulky cyclohexyl ester group, which collectively influence its physicochemical properties.

Properties

CAS No.

71662-20-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

cyclohexyl 4-methylpentanoate

InChI

InChI=1S/C12H22O2/c1-10(2)8-9-12(13)14-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3

InChI Key

RVFXIBIYHVOHKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)OC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 4-methylvalerate can be synthesized through the esterification of 4-methylvaleric acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 4-methylvaleric acid and cyclohexanol, are fed into a reactor along with a catalyst. The reaction mixture is heated and continuously stirred to maintain uniformity. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.

Chemical Reactions Analysis

Hydrolysis

The ester undergoes hydrolysis under both acidic and basic conditions to yield 4-methylvaleric acid and cyclohexanol.

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., dilute H₂SO₄), the ester cleaves via a nucleophilic acyl substitution mechanism. The hydroxyl group from water attacks the carbonyl carbon, forming a tetrahedral intermediate that eliminates the cyclohexanol leaving group .

Base-Catalyzed Hydrolysis

Under alkaline conditions (e.g., NaOH), the reaction proceeds via a similar nucleophilic mechanism, producing the sodium salt of 4-methylvaleric acid and cyclohexanol.

Table 2: Hydrolysis Products

ConditionReagentProducts
Acidic H₂SO₄ + H₂O4-Methylvaleric acid + cyclohexanol
Basic NaOH + H₂OSodium 4-methylvalerate + cyclohexanol

Ester Substitution (Transesterification)

Transesterification with other alcohols (e.g., methanol, ethanol) in the presence of acid or base catalysts replaces cyclohexanol with the new alcohol. This reaction is reversible and depends on the alcohol’s nucleophilicity.

Table 3: Transesterification Example

ReactantCatalystProduct
MethanolH₂SO₄Methyl 4-methylvalerate + cyclohexanol

Reduction

The ester group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ . This reaction cleaves the ester bond, yielding cyclohexanol and the corresponding alcohol from the acid portion .

Oxidation

While oxidation of esters is less common, the 4-methylvalerate chain may undergo oxidation if activated by electron-donating groups. For example, oxidation of the α-carbon (if substituted) could yield ketones or carboxylic acids under strong oxidizing conditions .

Fischer Esterification

In the presence of excess alcohol, the ester may undergo reverse esterification to regenerate the carboxylic acid and alcohol.

Biological Interactions

If the compound contains bioactive moieties (e.g., amino groups), it may participate in enzyme-mediated reactions or receptor interactions, as seen in similar cyclohexyl derivatives .

Mechanistic Insights

  • Hydrolysis : The reaction proceeds via a tetrahedral intermediate , with the leaving group (cyclohexanol) departing after proton transfer .

  • Transesterification : The equilibrium constant depends on the alcohol’s nucleophilicity and steric effects.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol, as observed in similar ester systems .

Scientific Research Applications

Fragrance and Flavor Industry

One of the primary applications of cyclohexyl 4-methylvalerate is in the fragrance industry. It is recognized for its pleasant aroma, which resembles floral notes, making it suitable for use in perfumes and scented products.

Case Study: Fragrance Composition

  • Study Focus : The incorporation of this compound in perfume formulations.
  • Findings : This compound can be blended with other fragrance substances to enhance the overall scent profile, providing a fresh and clean note reminiscent of lily of the valley. Its use can replace allergy-inducing components traditionally used in fragrances, thus offering a safer alternative for consumers .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemical compounds. Its structure allows for modifications that can lead to the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathways

  • This compound can be synthesized through esterification reactions involving cyclohexanol and 4-methylvaleric acid.
  • This compound can also act as a precursor for the development of other cyclic compounds that exhibit biological activity.

Potential Therapeutic Uses

Preliminary research indicates that this compound may possess biological activities that could be harnessed for therapeutic applications.

Research Insights

  • Studies have suggested that derivatives of cyclohexyl compounds may exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration.
  • Ongoing investigations are aimed at understanding the mechanisms behind these potential effects and their applicability in drug development .

Data Tables

The following tables summarize key data related to the applications of this compound:

Application AreaSpecific Use CaseBenefits
Fragrance IndustryPerfume formulationsEnhances scent profile; allergen-free
Chemical SynthesisIntermediate for complex moleculesVersatile precursor for pharmaceuticals
Therapeutic ResearchPotential anti-inflammatory agentMay provide new therapeutic avenues

Mechanism of Action

The mechanism of action of cyclohexyl 4-methylvalerate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The compound’s stability and lipophilicity allow it to penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of Cyclohexyl 4-methylvalerate with ethyl 4-methylvalerate and cyclohexyl valerate reveals how ester group substitution and alkyl chain branching affect key properties:

Compound Molecular Formula Ester Group Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Applications
This compound C₁₁H₂₀O₂ Cyclohexyl 184.27 ~245 (estimated) Low Fragrances, specialty polymers
Ethyl 4-methylvalerate C₈H₁₆O₂ Ethyl 144.21 186–188 Slightly soluble Food flavoring, solvents
Cyclohexyl valerate C₁₁H₂₀O₂ Cyclohexyl 184.27 ~235 Low Industrial solvents, coatings

Key Observations:

  • Branching Impact : The 4-methyl substitution in this compound introduces steric hindrance, reducing water solubility compared to linear esters like ethyl valerate .
  • Ester Group Influence : The cyclohexyl group increases molecular bulk, raising the boiling point compared to ethyl esters. For example, this compound’s estimated boiling point (~245°C) is ~60°C higher than ethyl 4-methylvalerate (186–188°C) .
  • Thermal Stability : Cyclohexyl esters generally exhibit superior thermal stability due to the rigidity of the cyclohexane ring, making them suitable for high-temperature applications like polymer additives .

Research Findings and Implications

  • Solubility Trade-offs: this compound’s low water solubility (common to cyclohexyl esters) restricts its use in aqueous formulations but enhances compatibility with nonpolar matrices like polyethylene .
  • Thermal Performance : Cyclohexyl esters’ stability at high temperatures (e.g., in ’s toner study) positions this compound as a candidate for heat-resistant coatings or lubricants .

Biological Activity

Cyclohexyl 4-methylvalerate is an organic compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from cyclohexanol and 4-methylvaleric acid. Its chemical structure can be represented as follows:

C12H22O2\text{C}_{12}\text{H}_{22}\text{O}_2

This compound is characterized by a cyclohexyl group attached to a 4-methylvalerate moiety, which influences its biological activities.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its effects on the central nervous system and potential anti-inflammatory properties. Research indicates that compounds with similar structures often interact with various receptors, including cannabinoid receptors and other G-protein coupled receptors (GPCRs).

  • Receptor Modulation : Cyclohexyl derivatives have shown affinity for cannabinoid receptors, particularly CB2 receptors, which are implicated in anti-inflammatory responses. The binding affinity can be influenced by the stereochemistry of the cyclohexyl group .
  • Anti-Inflammatory Effects : Studies have demonstrated that certain cyclohexyl compounds can reduce inflammation in animal models. For instance, compounds exhibiting similar structures have been tested in carrageenan-induced inflammatory pain models, showing significant analgesic effects .
  • Neuroprotective Properties : Some derivatives of cyclohexyl compounds have been evaluated for neuroprotective effects, indicating potential applications in neurodegenerative diseases.

Case Study 1: Anti-Inflammatory Activity

A study investigated the anti-inflammatory effects of cyclohexyl derivatives in a carrageenan-induced paw edema model. The results indicated that administration of these compounds significantly reduced paw swelling compared to control groups. The optimal dose found was 50 mg/kg, which demonstrated a marked reduction in inflammation markers .

Case Study 2: Neuroprotective Effects

Research involving the neuroprotective effects of cyclohexyl derivatives highlighted their potential in mitigating oxidative stress-induced neuronal damage. In vitro assays showed that these compounds could reduce cell death in neuronal cell lines exposed to oxidative stressors .

Data Table: Biological Activities of Cyclohexyl Derivatives

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnti-inflammatoryCB2 receptor modulation
Cyclohexyl derivative ANeuroprotectiveReduction of oxidative stress
Cyclohexyl derivative BAnalgesicInhibition of inflammatory pathways

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